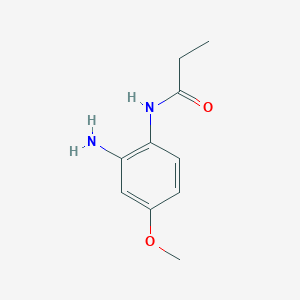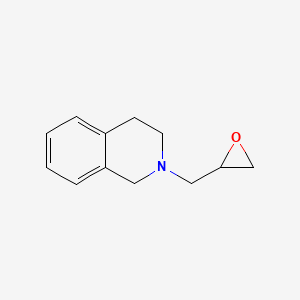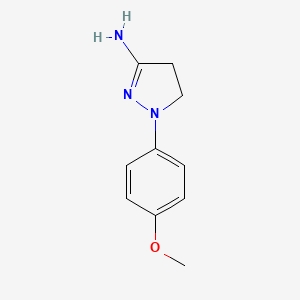
1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine
Descripción general
Descripción
The compound “1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The “4-methoxyphenyl” suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (-O-CH3) attached at the 4th position .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FT-IR, UV–visible, and NMR spectroscopy . These techniques can provide information about the geometric parameters, vibrational frequencies, and electronic properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using density functional theory (DFT). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined, which can provide insights into the reactivity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the HOMO–LUMO energy gap, which can indicate the reactivity and stability of the molecule, has been calculated .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Activity Research has shown that compounds structurally related to 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine possess significant antimicrobial and anticoccidial properties. A study demonstrated that amine adducts derived from similar structures exhibit considerable in vitro antimicrobial activity and are highly effective as coccidiostats (Georgiadis, 1976).
Synthesis of Diamides and Derivatives The compound has been utilized in the synthesis of p-aminobenzoic acid diamides based on related chemical structures, indicating its potential in diverse synthetic applications (Agekyan & Mkryan, 2015).
Medical Applications in Hydrogels Modifications of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with similar amine compounds have shown potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Anti-Inflammatory and Anti-Cancer Activities Pyrazolo[1,5-a]pyrimidine analogs, synthesized using related compounds, have exhibited promising anti-inflammatory and anti-cancer activities, highlighting their potential therapeutic applications (Kaping et al., 2016).
Inhibitive Action Against Corrosion Compounds containing pyrazole structures similar to 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine have been studied for their inhibitory effects on the corrosion of pure iron in acidic media, suggesting potential applications in corrosion protection (Chetouani et al., 2005).
Cytotoxicity and Antimicrobial Activity Research involving derivatives of similar pyrazole compounds has explored their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells and antimicrobial activity, indicating potential in cancer treatment and infection control (Hassan et al., 2014).
Synthesis of Schiff Bases and Their Antimicrobial Activity The compound is used in the synthesis of novel Schiff bases with significant antimicrobial activity, demonstrating its importance in pharmaceutical chemistry (Puthran et al., 2019).
Corrosion Protection Behavior Studies have investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, including those structurally similar to 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine, on mild steel in acidic solutions, highlighting their utility in industrial applications (Paul et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-5H,6-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTDLTWFLCQAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587612 | |
| Record name | 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |
CAS RN |
28020-48-6 | |
| Record name | 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



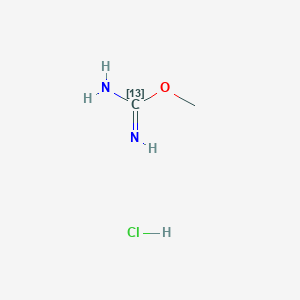
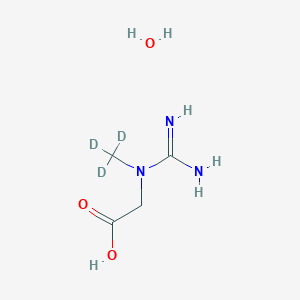

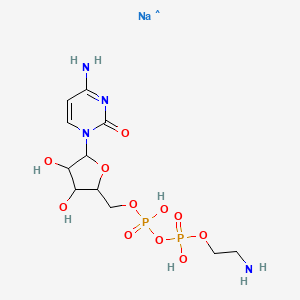
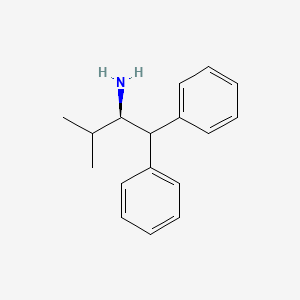
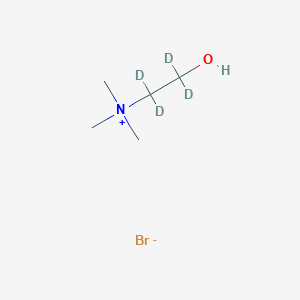

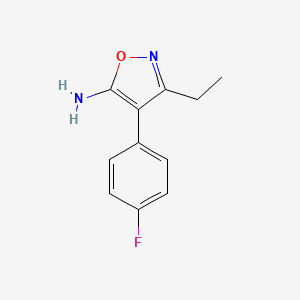

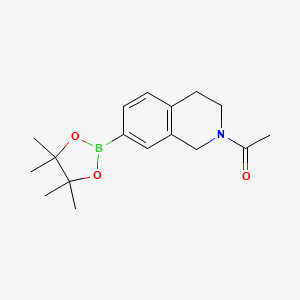
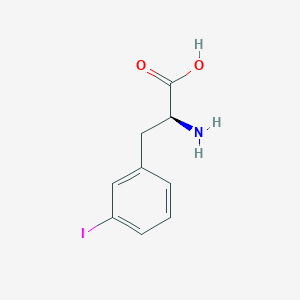
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)
